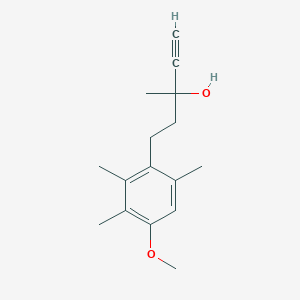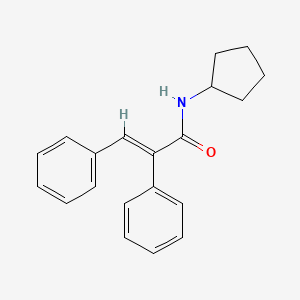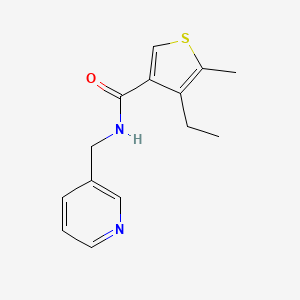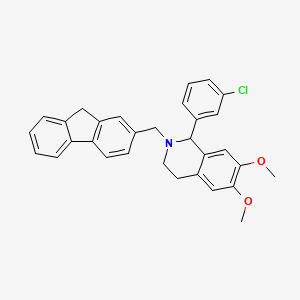![molecular formula C15H15ClN2O B5229620 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance endurance performance.
作用机制
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide is a selective agonist of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved insulin sensitivity and energy metabolism. Additionally, PPARδ activation has been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective and anticancer effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to improve lipid metabolism, reduce insulin resistance, and enhance endurance performance in animal models. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective effects. Additionally, 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic function and endurance performance in animal models. However, there are also limitations to its use, including potential toxicity and off-target effects, as well as the need for careful dosing and monitoring in animal studies.
未来方向
There are several potential future directions for research on 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, including further investigation of its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Additionally, there is a need for further studies to elucidate the mechanisms underlying its effects on energy metabolism, inflammation, and oxidative stress. Finally, there is a need for more research on the safety and efficacy of 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in human trials, as well as its potential interactions with other drugs and therapies.
合成方法
The synthesis of 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide involves several steps, including the condensation of 2-chlorobenzaldehyde with ethyl 2-bromoacetate to form 2-(2-chlorophenyl)acetoacetic ester. This intermediate is then reacted with 4-pyridylmagnesium bromide to yield the desired product.
科学研究应用
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been extensively studied in preclinical models for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential cardioprotective effects, as it has been shown to reduce inflammation and improve cardiac function in animal models of heart failure. Additionally, 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-8-17-9-7-12)18-15(19)10-13-4-2-3-5-14(13)16/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQIOHNCDKRRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)


![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)

